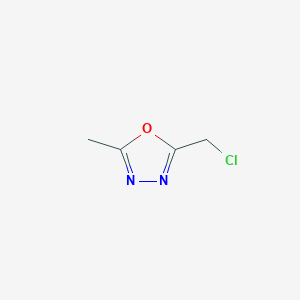

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLQSWULHSLSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396960 | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3914-42-9 | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules. Belonging to the 1,3,4-oxadiazole class, a group of five-membered heterocycles containing one oxygen and two nitrogen atoms, this compound is noted for its inherent chemical stability and versatile reactivity. The presence of a reactive chloromethyl group makes it an excellent electrophilic intermediate for introducing the 5-methyl-1,3,4-oxadiazole moiety into various molecular scaffolds. This core structure is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Consequently, this compound is of significant interest to researchers in medicinal chemistry and agrochemical development as a precursor for novel therapeutic agents and pesticides.[1][3]

Physicochemical and Spectral Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Core Physicochemical Data

| Property | Value |

| CAS Number | 3914-42-9 |

| Molecular Formula | C₄H₅ClN₂O |

| Molecular Weight | 132.55 g/mol [4] |

| Appearance | Off-white to light yellow solid or solid-liquid mixture |

| Melting Point | 135-137 °C |

| Boiling Point | 211.7 °C (Predicted) |

| Density | 1.291 g/cm³ (Predicted) |

| Flash Point | 81.8 °C |

| pKa | -4.20 (Predicted) |

| LogP | 1.12 |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) |

Spectral Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the chloromethyl protons (CH₂Cl). |

| ¹³C NMR | Resonances corresponding to the methyl carbon, the chloromethyl carbon, and the two distinct carbons of the oxadiazole ring. |

| IR Spectroscopy | Characteristic peaks for C-H, C=N, and C-O-C stretching vibrations of the oxadiazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Experimental Protocols

The following sections detail a representative protocol for the synthesis and characterization of 2,5-disubstituted-1,3,4-oxadiazoles, which can be adapted for this compound.

Synthesis Protocol: Cyclodehydration of Diacylhydrazines

The most common and established method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine precursors.[6] This can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) being a frequently used reagent.

Step 1: Synthesis of N-acetyl-N'-chloroacetylhydrazine (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of acetylhydrazide in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Acylation: Cool the solution in an ice bath (0 °C). Add one equivalent of chloroacetyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

-

Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the solvent can be removed under reduced pressure. The resulting crude product may be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: To the crude N-acetyl-N'-chloroacetylhydrazine from the previous step, add phosphorus oxychloride (POCl₃) in excess. This reaction is often performed neat or in a high-boiling inert solvent.

-

Cyclodehydration: Heat the mixture to reflux for 6-24 hours.[6] The progress of the ring closure should be monitored by TLC.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium carbonate or sodium bicarbonate, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[6]

Caption: General workflow for the synthesis of the target compound.

Reactivity and Stability

The chemical behavior of this compound is dictated by two primary structural features: the stable 1,3,4-oxadiazole ring and the reactive chloromethyl group.

-

Stability: The 1,3,4-oxadiazole ring is an aromatic heterocycle known for its high thermal and chemical stability.[6][7] This stability makes it a robust scaffold that can withstand a variety of reaction conditions, which is advantageous for its use as a building block in multi-step syntheses.

-

Reactivity: The C-Cl bond in the chloromethyl substituent is the primary site of reactivity. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a wide range of nucleophilic substitution (Sₙ2) reactions, enabling the facile introduction of various functional groups such as amines, thiols, and alcohols.[8][9] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: Nucleophilic substitution at the chloromethyl group.

Applications in Drug Discovery and Agrochemicals

The 1,3,4-oxadiazole moiety is a recognized "privileged structure" in medicinal chemistry due to its favorable metabolic stability and ability to participate in hydrogen bonding.[10] this compound serves as a key starting material for synthesizing derivatives that exhibit a wide array of biological activities.

-

Antimicrobial Agents: Many derivatives have shown potent activity against various bacterial and fungal strains.[1]

-

Anticancer Agents: The oxadiazole core is present in compounds designed to inhibit cancer cell proliferation.[10][11]

-

Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules with significant anti-inflammatory and pain-relieving effects.[1]

-

Agrochemicals: Its derivatives are utilized as insecticides, herbicides, and fungicides in agriculture.[1][2]

The synthetic accessibility and the established biological significance of the oxadiazole core ensure that this compound will remain a valuable tool for researchers aiming to develop novel, biologically active compounds.

Caption: Structure-property-application relationships.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds | Scientific.Net [scientific.net]

- 4. scbt.com [scbt.com]

- 5. This compound(3914-42-9) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]

- 9. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, a key heterocyclic building block in medicinal and agrochemical research. The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis, and discusses its reactivity and potential applications. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound (CAS 3914-42-9) serves as a versatile bifunctional reagent, incorporating the stable 1,3,4-oxadiazole core with a reactive chloromethyl group. This combination allows for its facile integration into larger, more complex molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3914-42-9 | [3] |

| Molecular Formula | C₄H₅ClN₂O | [3] |

| Molecular Weight | 132.55 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 135-137 °C | [4] |

| Boiling Point | 211.7 °C at 760 mmHg | [4] |

| Density | 1.291 g/cm³ | [4] |

| InChI Key | KJLQSWULHSLSOM-UHFFFAOYSA-N | [5] |

| SMILES | CC1=NN=C(O1)CCl | [5] |

Table 2: Representative Spectroscopic Data of Structurally Similar 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazoles

| Data Type | Representative Peak Assignments (Aryl = 4-methoxyphenyl) | Source(s) |

| ¹H NMR | δ 7.35-6.83 (m, 4H, Ar-H), 4.64 (s, 2H, -CH₂Cl), 3.73 (s, 3H, -OCH₃) | [6] |

| ¹³C NMR | Predicted: Oxadiazole carbons (C2, C5) ~162-165 ppm; -CH₂Cl ~35-40 ppm; -CH₃ ~10-15 ppm | [7][8] |

| IR (KBr, cm⁻¹) | ~3023 (Ar-H), ~1610 (C=N), ~1171 (=C-O-C=) | [6] |

| Mass Spec (m/z) | 224.5 [M⁺] for C₁₀H₉ClN₂O₂ | [6] |

Note: Predicted ¹³C NMR values are based on spectral data of other 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of a diacylhydrazine intermediate followed by cyclodehydration.

Synthesis of N'-Acetyl-2-chloroacetohydrazide (Intermediate)

Materials:

-

Acetohydrazide

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetohydrazide in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of chloroacetyl chloride to the cooled solution, followed by the dropwise addition of the base.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, continuing to stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by filtration to remove the salt byproduct, followed by removal of the solvent under reduced pressure. The crude product can be purified by recrystallization.

Cyclodehydration to this compound

Materials:

-

N'-Acetyl-2-chloroacetohydrazide

-

Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂), Burgess reagent)

-

Anhydrous solvent (e.g., Acetonitrile, Dioxane)

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend or dissolve the N'-Acetyl-2-chloroacetohydrazide intermediate in the anhydrous solvent.

-

Slowly add the dehydrating agent (e.g., POCl₃) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (4-12 hours), monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water to quench the excess dehydrating agent.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).[9]

Reactivity and Synthetic Applications

The primary reactive site of this compound is the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable synthon in drug discovery.

Diagram 1: General Synthetic Pathway for this compound

Caption: Synthetic route to the target compound.

Diagram 2: Reactivity of the Chloromethyl Group

Caption: Nucleophilic substitution at the chloromethyl position.

Applications in Drug Discovery and Agrochemicals

The 1,3,4-oxadiazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[4] The title compound is a key intermediate in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceuticals: It is used as a building block for creating compounds with potential antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1] The reactive chloromethyl group allows for the attachment of this scaffold to various pharmacophores.

-

Agrochemicals: The 1,3,4-oxadiazole core is present in some pesticides. This compound can be utilized in the synthesis of new agrochemicals with potential herbicidal or insecticidal properties.[1]

Diagram 3: Workflow for Utilizing the Compound in Drug Discovery

Caption: Drug discovery workflow.

Safety and Handling

This compound is classified as acutely toxic if swallowed (GHS06).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the reactivity of the chloromethyl group make it an attractive starting material for researchers in the fields of drug discovery and agrochemical development. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1H and 13C NMR Spectral Analysis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and application of oxadiazole derivatives in drug discovery and development.

Chemical Structure and NMR Data

The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound with atom numbering for NMR assignments.

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and are intended to provide expected values for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.6 | Singlet | 3H |

| CH₂Cl | ~4.8 | Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C H₃ | ~11 |

| C H₂Cl | ~35 |

| C 5 | ~163 |

| C 2 | ~165 |

Experimental Protocol for NMR Analysis

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.

-

Tube Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain: Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient.

-

Temperature: Room temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Receiver Gain: Adjust automatically or manually.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

-

Decoupling: Broadband proton decoupling during acquisition.

-

Temperature: Room temperature (e.g., 298 K).

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID) data.

-

Phase Correction: Manually or automatically correct the phase of the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data of this compound.

Diagram 2: NMR Experimental Workflow

Caption: A flowchart illustrating the key stages of NMR data acquisition and analysis.

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.

Introduction to this compound

This compound is a disubstituted derivative of the 1,3,4-oxadiazole core. The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, known for a wide range of biological activities. The presence of a chloromethyl group provides a reactive site for further molecular elaboration, making it a valuable synthetic intermediate. FT-IR spectroscopy is a fundamental analytical technique for the structural elucidation and characterization of such novel compounds.

Predicted FT-IR Spectral Data

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C-H (in CH₃) | Asymmetric & Symmetric Stretching | 2950 - 3000 | Medium-Weak |

| C-H (in CH₂Cl) | Asymmetric & Symmetric Stretching | 2850 - 2970 | Medium-Weak |

| C=N (Oxadiazole Ring) | Stretching | 1607 - 1625 | Strong |

| C=C (Aromatic-like ring) | Stretching | 1539 - 1570 | Medium |

| C-O-C (Oxadiazole Ring) | Asymmetric Stretching | 1238 - 1249 | Strong |

| C-O (Oxadiazole Ring) | Stretching | 1020 - 1070 | Medium |

| C-N (Oxadiazole Ring) | Stretching | 960 - 980 | Medium |

| C-Cl (Chloromethyl) | Stretching | 650 - 850 | Strong |

Note: The exact peak positions can be influenced by the electronic environment and physical state of the sample.

Experimental Protocol for FT-IR Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid organic compound like this compound using the KBr pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), spectroscopy grade

-

Spatula

-

Sample of this compound

-

Infrared lamp (optional, for drying)

Procedure:

-

Sample Preparation:

-

Thoroughly clean and dry the agate mortar and pestle.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Add approximately 100-200 mg of spectroscopy-grade KBr to the mortar.

-

Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

-

Pellet Formation:

-

Carefully transfer a portion of the powdered mixture into the pellet-forming die.

-

Distribute the powder evenly within the die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum should be baseline-corrected and normalized.

-

Peak picking algorithms can be used to identify the precise wavenumbers of the absorption bands.

-

Visualizing the Analysis Workflow and Molecular Structure

The following diagrams, generated using Graphviz, illustrate the logical workflow for FT-IR spectral analysis and the key functional groups of the target molecule.

Caption: Workflow for FT-IR Spectrum Analysis.

Caption: Key Functional Groups for FT-IR Analysis.

Conclusion

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The strong C=N and C-O-C stretching vibrations are indicative of the 1,3,4-oxadiazole ring, while the presence of absorptions in the C-H stretching and C-Cl stretching regions will confirm the methyl and chloromethyl substituents, respectively. This guide provides the foundational knowledge for researchers to accurately acquire, interpret, and report the FT-IR spectral data for this and related compounds, facilitating its proper identification and use in further research and development.

An In-depth Technical Guide on the X-ray Crystal Structure of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While a publicly available single-crystal X-ray structure for this specific compound is not currently available in crystallographic databases, this document outlines the established synthetic routes, provides a detailed protocol for its X-ray crystallographic analysis, and presents representative crystallographic data from closely related analogs to offer valuable insights for researchers in the field.

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. The primary route to this compound involves the cyclization of an appropriate acylhydrazide. A general and efficient method is the reaction of chloroacetylhydrazide with a suitable acetylating agent, followed by dehydrative cyclization.

Experimental Protocol: Synthesis

A common synthetic approach involves the following steps:

-

Preparation of Chloroacetylhydrazide: Hydrazine hydrate is reacted with ethyl chloroacetate in a suitable solvent like ethanol. The resulting chloroacetylhydrazide precipitates and can be purified by recrystallization.

-

Acylation of Chloroacetylhydrazide: The chloroacetylhydrazide is then reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding N-acetyl-N'-chloroacetylhydrazine.

-

Dehydrative Cyclization: The resulting diacylhydrazine is subjected to dehydrative cyclization to form the 1,3,4-oxadiazole ring. Common dehydrating agents for this step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent. The reaction is typically carried out in an inert solvent under reflux.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

X-ray Crystallography Workflow

The determination of the single-crystal X-ray structure of this compound would follow a standard crystallographic workflow. This process is crucial for unambiguously determining the three-dimensional arrangement of atoms and understanding intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. X-ray diffraction data are collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for X-ray crystal structure determination.

An In-depth Technical Guide on the Solubility of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole in common organic solvents. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines theoretical predictions based on the compound's structure, qualitative solubility information from related 1,3,4-oxadiazole derivatives, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring, which is a common scaffold in medicinal chemistry. The 1,3,4-oxadiazole moiety is known for its chemical stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituents at the 2- and 5-positions of the oxadiazole ring play a crucial role in determining the molecule's overall physicochemical properties, including its solubility. The presence of a polar oxadiazole ring and a chloromethyl group suggests a degree of polarity, which influences its solubility in various organic solvents.

Predicted and Observed Solubility Profile

Based on the structure of this compound, which contains a small alkyl group and a polar chloromethyl group, a qualitative solubility profile in common organic solvents can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Insoluble | As a nonpolar solvent, hexane is unlikely to dissolve the polar this compound. |

| Toluene | 2.4 | Slightly Soluble | The low polarity of toluene suggests limited solvation of the target compound. |

| Dichloromethane (DCM) | 3.1 | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity.[2] |

| Ethyl Acetate | 4.4 | Soluble | Ethyl acetate's moderate polarity should facilitate the dissolution of the compound. |

| Acetone | 5.1 | Soluble | Acetone is a polar aprotic solvent that is expected to be a good solvent for this compound. |

| Ethanol | 5.2 | Soluble | The polar protic nature of ethanol should allow for favorable interactions with the oxadiazole ring and chloromethyl group. |

| Methanol | 5.1 | Soluble | Similar to ethanol, methanol is a polar protic solvent and is expected to be a good solvent for 1,3,4-oxadiazole derivatives.[3] |

| Dimethylformamide (DMF) | 6.4 | Very Soluble | DMF is a highly polar aprotic solvent known to dissolve a wide range of organic compounds, including many heterocyclic systems.[4] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving many poorly soluble compounds and is a common solvent for 1,3,4-oxadiazole derivatives.[3][5] |

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility requires empirical determination. The following section details a standard experimental methodology for quantifying the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter (0.45 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

-

-

Data Reporting:

-

Perform each solubility measurement in triplicate to ensure accuracy and precision.

-

Report the average solubility value along with the standard deviation for each solvent at the specified temperature.

-

Logical Relationships in Solubility Prediction

The prediction of solubility is based on the principle of "like dissolves like". The following diagram illustrates the logical relationships between molecular properties and solubility.

Caption: Factors influencing the solubility of a compound.

This guide provides a framework for understanding and determining the solubility of this compound. For drug development and research applications, it is highly recommended to perform experimental validation of the solubility in relevant solvent systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

Molecular Orbital Analysis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: A Technical Overview for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular orbital characteristics of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes data from structurally analogous 1,3,4-oxadiazole derivatives to forecast its electronic properties. The analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining the molecule's reactivity, stability, and potential as a pharmacophore. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the quantum chemical properties of this class of compounds.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability and ability to participate in various intermolecular interactions.[1][2] The title compound, this compound, combines this heterocyclic core with a reactive chloromethyl group and a simple methyl substituent. Understanding the electronic structure of this molecule is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic profiles.

Molecular Orbital (MO) theory provides a powerful framework for describing the electronic structure and reactivity of molecules.[3] The energies and distributions of the HOMO and LUMO, in particular, offer insights into a molecule's electron-donating and -accepting capabilities, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[4][5]

This guide will present a theoretical molecular orbital analysis of this compound, leveraging computational data from closely related analogues. It will also outline generalized experimental and computational protocols for the synthesis and analysis of such compounds.

Theoretical Molecular Orbital Properties

The electronic properties of this compound are dictated by the interplay of the electron-withdrawing 1,3,4-oxadiazole ring and the substituents at the 2 and 5 positions. The lone pairs on the oxygen and nitrogen atoms of the oxadiazole ring are expected to contribute significantly to the higher energy occupied molecular orbitals. The π-system of the heterocyclic ring will also play a crucial role in defining the frontier orbitals.

The chloromethyl group at the 2-position is an electrophilic site, and its influence on the LUMO is of particular interest for understanding potential reactions with biological nucleophiles. The methyl group at the 5-position is a weak electron-donating group, which will have a modest effect on the energy of the HOMO.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is anticipated to be localized primarily on the 1,3,4-oxadiazole ring, with contributions from the p-orbitals of the nitrogen and oxygen atoms.

The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons. The LUMO of the title compound is expected to have significant contributions from the π* orbitals of the oxadiazole ring and the σ* orbital of the C-Cl bond in the chloromethyl group, making this region susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability. A larger gap implies higher kinetic stability and lower chemical reactivity.[4][6]

Data from Analogous Compounds

Due to the lack of specific data for this compound, this section presents computational data for structurally related 2,5-disubstituted 1,3,4-oxadiazole derivatives. These values provide a reasonable approximation of the expected electronic properties of the title compound. The data presented here is derived from Density Functional Theory (DFT) calculations, a common computational method for studying the electronic structure of molecules.[7][8]

| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP/6-311++G(d,p) | [4] |

| Representative 2,5-disubstituted-1,3,4-oxadiazole | Data not available in search results | Data not available in search results | Data not available in search results | DFT | [6][9] |

Note: The table is populated with available data. The absence of specific values for other simple alkyl/haloalkyl-substituted oxadiazoles in the search results limits a more direct comparison.

Based on the data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, we can infer that this compound will also possess a relatively large HOMO-LUMO gap, suggesting good kinetic stability. The precise energy levels will be influenced by the specific electronic effects of the methyl and chloromethyl groups.

Experimental and Computational Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines.[10] For the title compound, a plausible synthesis would start from the corresponding acid hydrazide and acyl chloride, followed by cyclodehydration.

A generalized protocol is as follows:

-

Formation of Diacylhydrazine: React an appropriate acid hydrazide (e.g., acethydrazide) with an acyl chloride (e.g., chloroacetyl chloride) in a suitable solvent to form the corresponding 1,2-diacylhydrazine.

-

Cyclodehydration: Treat the diacylhydrazine with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent to effect the cyclization to the 1,3,4-oxadiazole ring.[2][10][11]

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

The structure of the synthesized compound is typically confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[12][13]

Computational Methodology for Molecular Orbital Analysis

Computational chemistry provides essential tools for elucidating the electronic structure of molecules.[14] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for organic molecules.[15]

A typical workflow for molecular orbital analysis includes:

-

Structure Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is typically done using a suitable level of theory and basis set, for example, B3LYP/6-31G(d).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.

-

Molecular Orbital Calculation: The energies and spatial distributions of the molecular orbitals, including HOMO and LUMO, are then calculated.

-

Analysis of Electronic Properties: From the molecular orbital data, various electronic properties such as the HOMO-LUMO gap, ionization potential, electron affinity, and molecular electrostatic potential (MEP) can be determined to predict reactivity and intermolecular interactions.[13]

Visualizations

Caption: General workflow for the synthesis and analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, molecular structure, Hirshfeld surface, energy framework and DFT studies of 1,3,4 oxadiazole derivative [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole from Chloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, a valuable heterocyclic compound, starting from chloroacetic acid. The document details the necessary experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic workflow for enhanced clarity.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound (CAS 3914-42-9), incorporates reactive sites that make it a versatile building block for the synthesis of more complex pharmaceutical agents. This guide outlines a reliable two-step synthetic route commencing with precursors derivable from chloroacetic acid.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an N'-acetyl-2-chloroacetohydrazide intermediate. This is followed by a cyclodehydration reaction to yield the final 1,3,4-oxadiazole ring.

The overall synthetic transformation can be visualized as follows:

Caption: High-level overview of the two-step synthesis.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the intermediate and final product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| N'-acetyl-2-chloroacetohydrazide | 4002-21-5 | C₄H₇ClN₂O₂ | 150.56 | White to off-white solid |

| This compound | 3914-42-9 | C₄H₅ClN₂O | 132.55 | Solid |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | IR (cm⁻¹) |

| N'-acetyl-2-chloroacetohydrazide | Data not available in searched literature. | Key peaks expected around 3200-3300 (N-H stretch), 1650-1700 (C=O stretch, amide). |

| This compound | (CDCl₃): δ 4.75 (s, 2H, -CH₂Cl), 2.55 (s, 3H, -CH₃)[1] | Key peaks expected around 1620 (C=N stretch), 1560 (N-N stretch), 1070 (C-O-C stretch), 750 (C-Cl stretch). |

Experimental Protocols

Detailed methodologies for the synthesis are provided below. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N'-acetyl-2-chloroacetohydrazide (Intermediate)

This procedure involves the acylation of acetic hydrazide with chloroacetyl chloride. Acetic hydrazide can be prepared from the reaction of ethyl acetate with hydrazine hydrate.

Materials:

-

Acetic hydrazide (1.0 eq)

-

Chloroacetyl chloride (1.05 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine) (1.1 eq)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetic hydrazide in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base to the solution while stirring.

-

Add a solution of chloroacetyl chloride in the anhydrous solvent dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture may be filtered to remove the salt byproduct. The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-acetyl-2-chloroacetohydrazide as a solid.

Step 2: Synthesis of this compound (Final Product)

This step involves the cyclodehydration of the diacylhydrazine intermediate using a strong dehydrating agent such as phosphorus oxychloride.[2]

Materials:

-

N'-acetyl-2-chloroacetohydrazide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess, can act as both reagent and solvent)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, carefully add N'-acetyl-2-chloroacetohydrazide to an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.[3][4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

-

The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Experimental Workflow Visualization

The detailed workflow for the synthesis is illustrated in the following diagram.

Caption: Detailed workflow for the synthesis of the target compound.

Conclusion

This guide provides a robust and detailed framework for the synthesis of this compound. The described two-step protocol, involving the formation and subsequent cyclodehydration of an N'-acetyl-2-chloroacetohydrazide intermediate, is a common and effective method for accessing 2,5-disubstituted-1,3,4-oxadiazoles. The provided data and visualizations aim to support researchers in the successful replication and potential optimization of this synthetic route for applications in drug discovery and development.

References

- 1. This compound(3914-42-9) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Synthetic Routes to 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole and its derivatives. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, making the synthesis of its derivatives a key focus in drug discovery and development.

Introduction

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This structural motif is found in numerous therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding. The 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole core, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential pharmacological applications. The chloromethyl group provides a reactive handle for further functionalization, allowing for the exploration of a broad chemical space in the development of new drug candidates.

The primary synthetic strategy for 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine precursors. This method is widely applicable and can be achieved using various dehydrating agents. This document will focus on a common and effective two-step synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of the Diacylhydrazide Intermediate: Reaction of acetohydrazide with chloroacetyl chloride to form N'-acetyl-2-chloroacetohydrazide.

-

Cyclodehydration: Intramolecular cyclization of the diacylhydrazide intermediate to yield the this compound ring.

This synthetic approach is robust and can be adapted for the synthesis of various 5-substituted derivatives by starting with the appropriate acyl hydrazide.

Experimental Protocols

Protocol 1: Synthesis of N'-acetyl-2-chloroacetohydrazide (Intermediate)

This protocol describes the synthesis of the key diacylhydrazine intermediate.

Materials:

-

Acetohydrazide

-

Chloroacetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve acetohydrazide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.1 eq) to the stirred solution.

-

In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF.

-

Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N'-acetyl-2-chloroacetohydrazide as a solid.

Protocol 2: Synthesis of this compound

This protocol details the cyclodehydration of the diacylhydrazide intermediate to form the final product.

Materials:

-

N'-acetyl-2-chloroacetohydrazide

-

Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., Burgess reagent, thionyl chloride)

-

Anhydrous solvent (e.g., acetonitrile, dioxane)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Ice water

-

Extraction funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Column chromatography setup (optional, for purification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend N'-acetyl-2-chloroacetohydrazide (1.0 eq) in an anhydrous solvent such as acetonitrile.

-

Carefully add phosphorus oxychloride (2.0-6.0 eq) to the suspension. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptane) to afford pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole derivatives based on literature precedents for similar compounds.[1][2]

| 5-Substituent | Intermediate | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl | N'-acetyl-2-chloroacetohydrazide | POCl₃ | Acetonitrile | 80 | 4-5 | 50-53 |

| 3-Hydroxyphenyl | N'-(2-chloroacetyl)-3-hydroxybenzohydrazide | Burgess Reagent | Dioxane | 100 | 16 | 85 |

| 4-Sulfamoylphenyl | 4-(2-(2-chloroacetyl)hydrazine-1-carbonyl)benzenesulfonamide | POCl₃ | - | 80 | 12 | Not specified |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the two-step synthesis of this compound.

Applications in Drug Development

Derivatives of this compound are of significant interest to the pharmaceutical industry. The inherent biological activity of the 1,3,4-oxadiazole core, combined with the ability to introduce diverse functionalities via the chloromethyl group, allows for the creation of large libraries of compounds for high-throughput screening. These compounds have been investigated for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The synthetic routes outlined in this document provide a foundational methodology for researchers and scientists to access these valuable molecular scaffolds for further drug discovery and development efforts.

References

- 1. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a key synthetic intermediate, serving as a potent electrophile for the introduction of the 5-methyl-1,3,4-oxadiazol-2-ylmethyl moiety into various molecules. The chloromethyl group is highly activated towards nucleophilic displacement, facilitating the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds via Sₙ2 reactions. These reactions enable the synthesis of diverse compound libraries for screening in drug discovery and development programs.[4][5]

General Reaction Principle

The core transformation involves the displacement of the chloride leaving group from the methylene carbon by a nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Caption: General Sₙ2 reaction of this compound.

Experimental Protocols

General Considerations

-

Safety: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

-

Reagents: All reagents and solvents should be of appropriate purity and dried if necessary, as the presence of water can lead to side reactions.

-

Reaction Monitoring: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) on silica gel plates.

-

Work-up and Purification: Standard aqueous work-up procedures are typically used to isolate the crude product. Purification is generally achieved by column chromatography on silica gel or by recrystallization.[6][7]

Protocol 1: Synthesis with N-Nucleophiles (e.g., Piperazines, Amines)

This protocol describes the synthesis of N-substituted derivatives, which are common in compounds targeting various biological pathways.[8] The reaction of 2-(chloromethyl)-1,3,4-oxadiazole derivatives with amines is a key step in synthesizing potential anticancer agents.[4]

Reaction Scheme: this compound + R₂NH → 2-((R₂N)methyl)-5-methyl-1,3,4-oxadiazole

Materials:

-

This compound (1.0 eq)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Pyridine (3.0 eq)[7][8]

-

Solvent: Anhydrous Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water and Brine

Procedure:

-

In a round-bottom flask, dissolve the amine or piperazine derivative (1.1 eq) and base (e.g., K₂CO₃, 2.0 eq) in the chosen anhydrous solvent (e.g., ACN).

-

Add a solution of this compound (1.0 eq) in the same solvent to the mixture.

-

Stir the reaction mixture at room temperature or heat to 60-80°C. A study on a similar substrate found that reactions proceeded well at room temperature over 16 hours when using pyridine as a base in THF.[8]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane.[8]

Protocol 2: Synthesis with O-Nucleophiles (e.g., Phenols)

The formation of ether linkages via Williamson ether synthesis is a fundamental transformation. This protocol can be used to synthesize aryl ether derivatives of the oxadiazole core.

Reaction Scheme: this compound + Ar-OH → 2-((Ar-O)methyl)-5-methyl-1,3,4-oxadiazole

Materials:

-

This compound (1.0 eq)

-

Phenol derivative (1.1 eq)

-

Base: Sodium Hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated Ammonium Chloride (NH₄Cl) solution, Water, and Brine

Procedure:

-

Caution: Handle NaH with extreme care. It is highly flammable and reacts violently with water.

-

To a stirred suspension of NaH (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phenol derivative (1.1 eq) in THF dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium phenoxide.

-

Add a solution of this compound (1.0 eq) in THF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. A similar reaction was found to proceed well under these conditions.[8]

-

Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis with S-Nucleophiles (e.g., Thiols)

Thioether derivatives of heterocyclic compounds are of significant interest for their biological activities.[9] This protocol outlines a general method for their synthesis.

Reaction Scheme: this compound + R-SH → 2-((R-S)methyl)-5-methyl-1,3,4-oxadiazole

Materials:

-

This compound (1.0 eq)

-

Thiol derivative (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 1.5 eq)

-

Solvent: Acetone, Dimethylformamide (DMF), or Acetonitrile (ACN)

-

Ethyl acetate

-

Water and Brine

Procedure:

-

In a round-bottom flask, dissolve the thiol derivative (1.1 eq) and base (e.g., K₂CO₃, 2.0 eq) in the chosen solvent (e.g., acetone).

-

Add this compound (1.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-12 hours.[6]

-

Monitor the reaction progress by TLC.

-

After completion, filter off the solid base and wash it with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel if necessary.

Caption: A typical experimental workflow for nucleophilic substitution.

Data Presentation: Reaction Examples

The following table summarizes quantitative data from literature for nucleophilic substitution reactions on similar 2-(chloromethyl)-1,3,4-oxadiazole scaffolds.

| Entry | Nucleophile | Base/Solvent | Conditions | Yield (%) | Reference |

| 1 | 1-(4-(Trifluoromethyl)phenyl)piperazine | Pyridine / THF | Room Temp, 16h | 88 | [8] |

| 2 | 1-(4-Chlorophenyl)piperazine | Pyridine / THF | Room Temp, 16h | 85 | [8] |

| 3 | 1-(4-Fluorophenyl)piperazine | Pyridine / THF | Room Temp, 16h | 82 | [8] |

| 4 | Morpholine | K₂CO₃ / DMF | 80 °C, 5h | 88 | |

| 5 | N-Methylpiperazine | K₂CO₃ / DMF | 80 °C, 5h | 85 | |

| 6 | Diethylamine | K₂CO₃ / DMF | 80 °C, 5h | 76 | [4] |

Note: Reactions in entries 1-3 were performed on 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol. Reactions in entries 4-6 were performed on 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive reagents or base | Use fresh, high-purity nucleophile and base. Ensure solvent is anhydrous. |

| Insufficient reaction time/temperature | Increase reaction time and/or temperature incrementally while monitoring by TLC. | |

| Formation of Side Products | Reaction temperature too high | Lower the reaction temperature. |

| Presence of moisture | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. | |

| Difficulty in Purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography (e.g., change solvent polarity). |

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijper.org [ijper.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and antimicrobial evaluation of novel agents derived from 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. The protocols outlined below describe the conversion of the versatile chloromethyl starting material into key intermediates, followed by their derivatization to generate libraries of compounds with potential antimicrobial activity.

Introduction

The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The starting material, this compound, offers a reactive handle for introducing diverse functionalities, making it an attractive scaffold for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. This document details the synthetic pathways to generate Schiff bases and thioether derivatives from this starting material and provides protocols for their antimicrobial screening.

Synthetic Pathways

The overall synthetic strategy involves a two-step process. First, the chloromethyl group of the starting material is converted into more versatile intermediates, namely an amine or a thiol. These intermediates are then used to synthesize a variety of derivatives, such as Schiff bases and thioethers, which are subsequently evaluated for their antimicrobial properties.

Caption: Synthetic workflow for the preparation of antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of 2-(Aminomethyl)-5-methyl-1,3,4-oxadiazole (Intermediate C)

This protocol describes a two-step synthesis of the key amine intermediate.

Step 1: Synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole (B)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Reagent: Add sodium azide (NaN₃, 1.2 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture at 60-70 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Reduction to 2-(Aminomethyl)-5-methyl-1,3,4-oxadiazole (C)

-

Reaction Setup: Dissolve the synthesized 2-(azidomethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq.) in a suitable solvent like methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a reducing agent, such as palladium on carbon (Pd/C) or triphenylphosphine.

-

Reaction Conditions: Stir the reaction mixture under a hydrogen atmosphere (for catalytic hydrogenation) or at room temperature (for Staudinger reduction with triphenylphosphine followed by hydrolysis). Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, filter the catalyst (if using Pd/C) and concentrate the filtrate. The crude amine can be purified by column chromatography or crystallization.

Protocol 2: Synthesis of Schiff Bases (D)

-

Reaction Setup: Dissolve 2-(aminomethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq.) in a suitable solvent like absolute ethanol.

-

Addition of Aldehyde: Add the desired aromatic aldehyde (1.0-1.1 eq.) to the solution.

-

Catalyst: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture. The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent.

Protocol 3: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol (Intermediate F)

This protocol outlines the synthesis of the thiol intermediate, which is a precursor for thioether derivatives.

Step 1: Synthesis of S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) Carbothioate (E)

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetone or DMF.

-

Reagent Addition: Add potassium thiocyanate (KSCN, 1.1 eq.).

-